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molecular formula C6H3Cl2FN2O B046746 2,6-Dichloro-5-fluoronicotinamide CAS No. 113237-20-0

2,6-Dichloro-5-fluoronicotinamide

Cat. No. B046746
M. Wt: 209 g/mol
InChI Key: ZVYNUGSPFZCYEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09108970B2

Procedure details

A 12-L 3-neck round bottom flask equipped with overhead stirrer, refluxing condenser, and N2 inlet/outlet was charged with 2,6-dichloro-5-fluoronicotinonitrile (2.0 kg, 1.0 eq). Concentrated sulfuric acid (4.93 L) was added and the mixture was stirred at RT until most of the brown solids had dissolved. Next, the reaction mixture was stirred at 65° C. for 1 h. The dark-brown solution was cooled to a temperature<10° C. using an ice bath. The reaction mixture was added to a 50-L round bottom flask, which contained de-ionized water (24.7 L) that had been cooled to a temperature<10° C., using a peristaltic pump. The reaction mixture was added to the water quench over a 2.3 h period, which kept the internal temperature of the mixture below 21° C. The resulting slurry was filtered through a Buchner funnel fitted with a Sharkskin filter paper. The 50-L RBF was rinsed with water (3×4 L) and the rinses were used to wash the filter cake. The filter cake was conditioned for 50 min, transferred to a drying tray, and was dried under high vacuum at 40-50° C. for 24 h and then at 20-25° C. for 18 h to give the title compound as a beige solid (896.4 g, 82%). 1H NMR (500 MHz, DMSO-d6) δ ppm 7.94 (s, 1 H), 8.10 (s, 1 H), 8.24 (d, 1 H). [M+H] calc'd for C6H3Cl2FN2O, 209; found, 209.
Quantity
2 kg
Type
reactant
Reaction Step One
Quantity
4.93 L
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
24.7 L
Type
solvent
Reaction Step Four
Yield
82%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:9]=[C:8]([Cl:10])[C:7]([F:11])=[CH:6][C:3]=1[C:4]#[N:5].S(=O)(=O)(O)[OH:13]>O>[Cl:1][C:2]1[N:9]=[C:8]([Cl:10])[C:7]([F:11])=[CH:6][C:3]=1[C:4]([NH2:5])=[O:13]

Inputs

Step One
Name
Quantity
2 kg
Type
reactant
Smiles
ClC1=C(C#N)C=C(C(=N1)Cl)F
Step Two
Name
Quantity
4.93 L
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Four
Name
Quantity
24.7 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at RT until most of the brown solids
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 12-L 3-neck round bottom flask equipped with overhead stirrer
TEMPERATURE
Type
TEMPERATURE
Details
refluxing condenser, and N2 inlet/outlet
DISSOLUTION
Type
DISSOLUTION
Details
had dissolved
STIRRING
Type
STIRRING
Details
Next, the reaction mixture was stirred at 65° C. for 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The dark-brown solution was cooled to a temperature<10° C.
ADDITION
Type
ADDITION
Details
The reaction mixture was added to a 50-L round bottom flask
TEMPERATURE
Type
TEMPERATURE
Details
had been cooled to a temperature<10° C.
CUSTOM
Type
CUSTOM
Details
quench over a 2.3 h period
Duration
2.3 h
CUSTOM
Type
CUSTOM
Details
the internal temperature of the mixture below 21° C
FILTRATION
Type
FILTRATION
Details
The resulting slurry was filtered through a Buchner funnel
CUSTOM
Type
CUSTOM
Details
fitted with a Sharkskin
FILTRATION
Type
FILTRATION
Details
filter paper
WASH
Type
WASH
Details
The 50-L RBF was rinsed with water (3×4 L)
WASH
Type
WASH
Details
to wash the filter cake
CUSTOM
Type
CUSTOM
Details
was dried under high vacuum at 40-50° C. for 24 h
Duration
24 h

Outcomes

Product
Details
Reaction Time
50 min
Name
Type
product
Smiles
ClC1=C(C(=O)N)C=C(C(=N1)Cl)F
Measurements
Type Value Analysis
AMOUNT: MASS 896.4 g
YIELD: PERCENTYIELD 82%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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